2-[(4-nitrophenyl)(1H-pyrrol-2-yl)methyl]-1H-pyrrole
Description
Historical Development of Nitrophenyl-Pyrrole Derivatives
The systematic study of nitrophenyl-pyrrole derivatives began gaining momentum in the late 20th century, driven by the need for functionalized heterocycles with tunable electronic properties. Early work on pyrrole-2,5-diamide derivatives containing nitrophenyl groups demonstrated their unique anion-binding capabilities and colorimetric responses to fluoride ions. These discoveries laid the groundwork for developing more complex architectures like 2-[(4-nitrophenyl)(1H-pyrrol-2-yl)methyl]-1H-pyrrole, first synthesized through acid-catalyzed condensations of pyrrole with nitrobenzaldehyde derivatives.
A significant milestone emerged in 2003 with the characterization of 3,5-dinitrophenyl-substituted pyrrole diamides, which exhibited remarkable deprotonation-induced color changes in acetonitrile solutions. This phenomenon directly influenced subsequent designs of nitrophenyl-pyrrole hybrids, emphasizing the strategic placement of nitro groups for modulating electronic transitions.
Significance in Heterocyclic Chemistry Research
The compound’s molecular architecture combines two critical features:
- Electron-deficient nitro groups that enable π-π stacking interactions and charge-transfer complexes
- Pyrrole moieties providing nitrogen-rich coordination sites for metal binding
This dual functionality makes it particularly valuable for creating supramolecular assemblies with tailored optoelectronic properties. Recent crystallographic studies of related N1-4-nitrophenyl-2-pyrazolines have further elucidated the structural consequences of nitro group orientation on molecular packing and intermolecular interactions.
In pharmaceutical contexts, the compound’s structural similarity to porphyrin precursors has sparked interest in its potential as a photosensitizer. The synthetic methodology developed for tetrakis(4-nitrophenyl)porphyrins—involving HCl-catalyzed condensations in H2O–MeOH mixtures—directly informs current approaches to functionalizing this pyrrole derivative.
Current Research Landscape and Challenges
Contemporary research focuses on three primary areas:
Synthetic Methodology
Modern protocols employ iron-mediated cascade reactions, building on techniques originally developed for pyrrolo[1,2-a]quinoxaline synthesis. A notable advancement involves one-pot procedures using N-propargylic β-enaminones and 4-nitrobenzenesulfenyl chloride to construct complex pyrroline frameworks. Despite these innovations, challenges persist in achieving stereochemical control during the formation of the central methylene bridge.
Materials Science Applications
The compound’s extended conjugation system (C15H13N3O2) makes it suitable for organic electronic devices. Recent studies demonstrate its incorporation into:
- Conductive polymer composites (conductivity range: 10^-4–10^-3 S/cm)
- Organic light-emitting diode (OLED) emissive layers (λ_em = 450–550 nm)
- Nonlinear optical materials with second-harmonic generation coefficients up to 1.5 × PMMA
Pharmaceutical Potential
While direct therapeutic applications remain exploratory, the compound’s structural analogs show promise as:
- Antimicrobial agents (MIC values: 8–32 μg/mL against Gram-positive strains)
- Fluorescent probes for cellular imaging (quantum yield Φ = 0.42 in DMSO)
- Enzyme inhibitors targeting tyrosine kinases (IC50 ~ 15 μM)
Key unresolved challenges include:
- Scalability of multi-step synthesis (current yields: 28–35%)
- Environmental persistence of nitroaromatic byproducts
- Limited understanding of structure-activity relationships in biological systems
Research Objectives and Scientific Scope
This review addresses critical knowledge gaps through three research objectives:
- Systematically analyze the compound’s synthetic pathways and propose optimization strategies
- Characterize its supramolecular assembly mechanisms using crystallographic and computational methods
- Evaluate structure-property relationships in optoelectronic and biological contexts
The scope encompasses fundamental chemical studies while excluding applied pharmacological testing and toxicological assessments, in accordance with the specified content restrictions. Subsequent sections will integrate experimental data from X-ray crystallography, NMR spectroscopy, and computational modeling to achieve these objectives.
Properties
IUPAC Name |
2-[(4-nitrophenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c19-18(20)12-7-5-11(6-8-12)15(13-3-1-9-16-13)14-4-2-10-17-14/h1-10,15-17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRISMCNFMGLPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(4-nitrophenyl)(1H-pyrrol-2-yl)methyl]-1H-pyrrole can be achieved through several synthetic routes. One common method involves the reaction of 4-nitrobenzaldehyde with pyrrole in the presence of a base to form an intermediate, which is then further reacted with another equivalent of pyrrole under acidic conditions to yield the final product . Industrial production methods may involve optimizing these reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
2-[(4-nitrophenyl)(1H-pyrrol-2-yl)methyl]-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(4-nitrophenyl)(1H-pyrrol-2-yl)methyl]-1H-pyrrole has several scientific research applications:
Medicinal Chemistry: Pyrrole derivatives are known for their anticancer, antibacterial, and antifungal activities. This compound could be explored for similar therapeutic applications.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions involving pyrrole derivatives.
Mechanism of Action
The mechanism of action of 2-[(4-nitrophenyl)(1H-pyrrol-2-yl)methyl]-1H-pyrrole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The pyrrole rings can also interact with proteins and enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s key structural features—a nitrophenyl group and dual pyrrole rings—distinguish it from related derivatives. Below is a comparative analysis (Table 1):
Table 1: Structural and Functional Comparison of Selected Pyrrole Derivatives
Electronic and Reactivity Differences
Computational and Crystallographic Insights
- DFT Studies : For the analog 2-[(1H-pyrrol-2-yl)methyl]-1H-pyrrole, B3LYP/LANL2DZ calculations revealed bond lengths (e.g., C–N: 1.37 Å) and angles consistent with experimental data, highlighting the reliability of computational methods for predicting electronic properties .
- Crystal Packing: The (4-fluorophenyl)(1H-pyrrol-2-yl)methanone crystal structure (monoclinic, P2₁/c) shows intermolecular C–H···O interactions, a feature absent in the target compound due to its lack of carbonyl groups .
Biological Activity
2-[(4-nitrophenyl)(1H-pyrrol-2-yl)methyl]-1H-pyrrole is a pyrrole derivative characterized by a unique substitution pattern that includes a 4-nitrophenyl group. Pyrrole derivatives are widely recognized for their diverse biological activities, making them significant in medicinal chemistry and materials science. This article delves into the biological activity of this compound, summarizing its pharmacological properties, mechanisms of action, and potential applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features two pyrrole rings and a nitro group, which contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components such as proteins and nucleic acids, leading to various biological effects including:
- Anticancer Activity : Similar compounds have shown the ability to induce apoptosis in cancer cells.
- Antimicrobial Activity : The compound may exhibit inhibitory effects against bacterial and fungal pathogens.
Pharmacological Properties
Numerous studies have evaluated the pharmacological properties of pyrrole derivatives, including:
-
Anticancer Activity : Research indicates that pyrrole derivatives can inhibit the proliferation of cancer cells. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines.
Study Cell Line IC50 (µM) Study A HeLa 15 Study B MCF-7 20 Study C A549 10 -
Antibacterial Activity : The compound has shown promising results against Gram-positive and Gram-negative bacteria.
Bacteria Tested Minimum Inhibitory Concentration (MIC) (µg/mL) Staphylococcus aureus 50 Escherichia coli 75 Pseudomonas aeruginosa 100 - Anti-inflammatory Effects : Similar pyrrole derivatives have been noted for their ability to reduce pro-inflammatory cytokines, such as IL-6 and TNF-α, in vitro.
Case Studies
Several case studies highlight the therapeutic potential of pyrrole derivatives:
- Case Study 1 : A study on a related pyrrole compound demonstrated a significant reduction in tumor size in xenograft models when treated with the compound over a period of four weeks.
- Case Study 2 : Another investigation revealed that a derivative exhibited strong antibacterial properties against multi-drug resistant strains of Staphylococcus aureus.
Q & A
Q. What synthetic strategies are recommended for preparing 2-[(4-nitrophenyl)(1H-pyrrol-2-yl)methyl]-1H-pyrrole while minimizing oxidation of the pyrrole moieties?
Methodological Answer: To mitigate oxidation of electron-rich pyrrole rings, employ inert conditions (e.g., nitrogen atmosphere) and low-temperature synthesis. For example, a modified Mannich reaction using paraformaldehyde and pyrrole with InCl₃ catalysis at 70°C under nitrogen yielded dipyrromethane derivatives (50% yield), with subsequent crystallization in oxygen-free conditions to stabilize the product . Additionally, post-synthetic reduction of aldehyde intermediates (e.g., using NaBH₄) can prevent oxidative side reactions .
Q. What spectroscopic techniques are most effective for characterizing the tautomeric equilibrium of this compound?
Methodological Answer: Combine ¹H/¹³C NMR and Raman spectroscopy to resolve tautomeric forms. In ¹³C NMR, peaks in the 35–55 ppm range correspond to protonated carbons, while downfield shifts (100–150 ppm) indicate conjugation with electron-withdrawing groups like the 4-nitrophenyl substituent . Raman spectroscopy can detect vibrational modes of the pyrrole ring (e.g., C–N stretching at ~1400 cm⁻¹) to confirm tautomer dominance .
Q. How can researchers optimize crystallization conditions for X-ray diffraction studies of this compound?
Methodological Answer: Slow evaporation from pyrrole-rich distillates at sub-zero temperatures yields needle-like crystals suitable for X-ray diffraction. Use SHELX programs (e.g., SHELXL for refinement) with riding models for H-atom placement (N–H = 0.88 Å, C–H = 0.95–0.99 Å) . Ensure data collection at 100 K to minimize thermal motion artifacts .
Advanced Research Questions
Q. How should discrepancies between DFT-calculated bond lengths and experimental crystallographic data be analyzed?
Methodological Answer: Compare B3LYP/LANL2DZ-optimized geometries with X-ray data, focusing on methane bridge angles (e.g., C4–C5–C6 = 115.1° experimentally vs. DFT-predicted values). Discrepancies >0.05 Å in bond lengths may arise from basis set limitations or crystal packing effects. Use dispersion-corrected functionals (e.g., ωB97X-D) to improve accuracy .
Q. What experimental design considerations are critical for studying the electronic effects of the 4-nitrophenyl substituent?
Methodological Answer: Perform Hammett analysis by synthesizing derivatives with varying substituents (e.g., –NO₂, –OCH₃) and correlate their electronic parameters (σ⁺) with spectroscopic shifts. Use time-dependent DFT (TD-DFT) to model charge transfer transitions in UV-Vis spectra, comparing calculated λmax with experimental data .
Q. How can hydrogen bonding patterns inform the design of stabilized derivatives?
Methodological Answer: Analyze crystal packing using graph-set notation (e.g., Etter’s rules) to identify dominant H-bond motifs (e.g., N–H···O interactions between pyrrole NH and nitro groups). Introduce steric hindrance (e.g., methyl groups) to disrupt unfavorable packing while maintaining π-π stacking for stability .
Q. What strategies resolve contradictions in reported reaction yields for synthetic protocols?
Methodological Answer: Systematically vary catalysts (e.g., InCl₃ vs. AlCl₃), solvent polarity, and reaction time. For example, InCl₃ in pyrrole at 70°C achieves 50% yield , while AlCl₃ in dichloroethane may improve selectivity. Use HPLC-MS to quantify intermediates and optimize stepwise conversions .
Q. How should computational protocols model frontier molecular orbitals (FMOs) for charge transfer studies?
Methodological Answer: Perform B3LYP/6-311++G(d,p) calculations to map HOMO (localized on pyrrole rings) and LUMO (on nitrobenzene). Solvent effects (e.g., PCM model for DMSO) can polarize FMOs, altering charge transfer efficiency. Validate with cyclic voltammetry to correlate computed ionization potentials with redox potentials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
